molecular formula C9H19NO B1360419 N-Octylformamide CAS No. 6282-06-0

N-Octylformamide

Cat. No.: B1360419
CAS No.: 6282-06-0
M. Wt: 157.25 g/mol
InChI Key: ZBWPKQRQZDZVSF-UHFFFAOYSA-N
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Description

N-Octylformamide is an organic compound with the molecular formula C₉H₁₉NO. It is a formamide derivative where the hydrogen atom of the formamide group is replaced by an octyl group. This compound is known for its applications in various chemical processes and industrial uses.

Scientific Research Applications

N-Octylformamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is employed in the study of enzyme inhibition and protein denaturation.

    Medicine: this compound derivatives are explored for their potential pharmacological activities.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

are a family of compounds that consist of a formyl group (H-C=O) attached to an amide group (-NH2). They are known for their role in various chemical reactions due to their polar nature and ability to participate in hydrogen bonding. Formamides can act as solvents, reagents, or catalysts in various chemical reactions .

The target of action of a formamide generally depends on the specific reaction it is involved in. For instance, in organic synthesis, formamides can act as a source of amines or amides, targeting electrophilic carbon atoms in other molecules .

The mode of action of formamides also depends on the specific reaction. In general, the polar nature of formamides and their ability to form hydrogen bonds can facilitate interactions with other molecules, leading to various chemical transformations .

The biochemical pathways involving formamides can vary widely, depending on the specific formamide and the biochemical context. For instance, formamides can participate in reactions involving the formation or cleavage of C-N bonds .

The pharmacokinetics of formamides, including their absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the specific formamide, its route of administration, and the organism in which it is administered .

The result of action of a formamide would be the products of the chemical reactions it participates in. These could include amines, amides, or other compounds, depending on the reaction .

The action environment can significantly influence the action, efficacy, and stability of formamides. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of formamides .

Biochemical Analysis

Biochemical Properties

N-Octylformamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation, differentiation, and survival . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites . This inhibition can result in changes in gene expression, as the breakdown of specific proteins is prevented, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at 4°C but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of protease activity, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact . At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic processes . For example, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to alterations in the levels of metabolites such as NADH and FADH₂. These changes can have downstream effects on cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as it may interact with different biomolecules in distinct cellular regions.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production. The specific localization of this compound can thus have significant implications for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octylformamide can be synthesized through the reaction of octylamine with formic acid. The reaction typically involves heating octylamine with formic acid under reflux conditions to yield this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, this compound is produced by the carbonylation of octylamine. This process involves the reaction of octylamine with carbon monoxide in the presence of a catalyst, typically under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form octylamine and methanol.

    Substitution: this compound can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Octanoic acid.

    Reduction: Octylamine and methanol.

    Substitution: Various substituted formamides depending on the nucleophile used.

Comparison with Similar Compounds

    Formamide: The simplest formamide, used as a solvent and in the synthesis of pharmaceuticals.

    N-Methylformamide: Used in organic synthesis and as a solvent.

    N,N-Dimethylformamide: A widely used solvent in chemical reactions and industrial processes.

Uniqueness of N-Octylformamide: this compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler formamides. This long chain enhances its hydrophobicity, making it suitable for applications in non-polar environments and in the synthesis of surfactants and lubricants.

Properties

IUPAC Name

N-octylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-4-5-6-7-8-10-9-11/h9H,2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWPKQRQZDZVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278061
Record name N-Octylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-06-0
Record name N-Octylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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